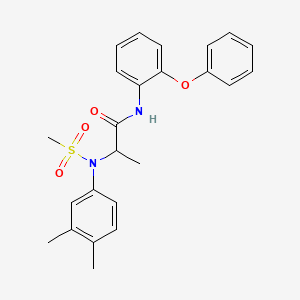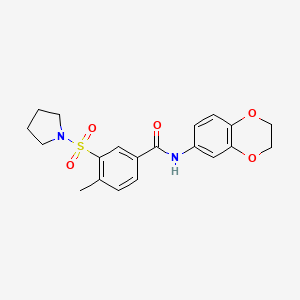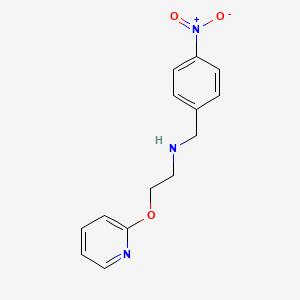
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a combination of aromatic rings and functional groups that contribute to its chemical properties and reactivity.
Métodos De Preparación
The synthesis of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:
Formation of the Alaninamide Backbone: This step involves the reaction of alanine with appropriate reagents to form the alaninamide backbone.
Introduction of the 3,4-Dimethylphenyl Group: This step involves the substitution reaction where the 3,4-dimethylphenyl group is introduced to the alaninamide backbone.
Attachment of the Methylsulfonyl Group: This step involves the sulfonylation reaction to attach the methylsulfonyl group to the compound.
Addition of the 2-Phenoxyphenyl Group: This step involves the reaction of the intermediate compound with 2-phenoxyphenyl reagents to form the final product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved in its mechanism of action include signal transduction, metabolic regulation, and cellular response mechanisms.
Comparación Con Compuestos Similares
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-phenoxyphenyl)alaninamide can be compared with similar compounds such as:
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-methoxyphenyl)alaninamide: This compound has a methoxy group instead of a phenoxy group, leading to different chemical properties and reactivity.
N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)-N-(2-chlorophenyl)alaninamide: This compound has a chloro group instead of a phenoxy group, affecting its interactions and applications.
Propiedades
Fórmula molecular |
C24H26N2O4S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethyl-N-methylsulfonylanilino)-N-(2-phenoxyphenyl)propanamide |
InChI |
InChI=1S/C24H26N2O4S/c1-17-14-15-20(16-18(17)2)26(31(4,28)29)19(3)24(27)25-22-12-8-9-13-23(22)30-21-10-6-5-7-11-21/h5-16,19H,1-4H3,(H,25,27) |
Clave InChI |
URUXVRDMOFOZGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N(C(C)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)S(=O)(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-5-methyl-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B12483543.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-fluorophenyl)carbonyl]amino}benzoate](/img/structure/B12483546.png)
![N-{[1-(2,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methyl}-2-(4-methoxyphenyl)ethanamine](/img/structure/B12483554.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-hydroxy-1-(3-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12483565.png)
![N-(3,4-dichlorobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine](/img/structure/B12483566.png)
![1,8-Dibromo-17-(2-hydroxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483567.png)
![N-[4-(acetylamino)phenyl]-N~2~-(3-chloro-4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12483571.png)
![Methyl 3-({[5-(2-nitrophenyl)furan-2-yl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12483578.png)
![N-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-methylpropan-2-amine](/img/structure/B12483597.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B12483612.png)

![N-(4-nitrobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B12483625.png)
